(3S)-5-Methylhexane-1,3-diamine;dihydrochloride
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Overview
Description
(3S)-5-Methylhexane-1,3-diamine;dihydrochloride is a chemical compound with a specific stereochemistry, indicated by the (3S) prefix. This compound is a diamine, meaning it contains two amine groups (-NH2), and it is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-Methylhexane-1,3-diamine;dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 5-methylhexan-1-ol.
Amination: The alcohol group is converted to an amine group through a series of reactions, including oxidation to an aldehyde, followed by reductive amination.
Resolution: The racemic mixture of the diamine is resolved to obtain the (3S) enantiomer.
Formation of Dihydrochloride Salt: The free base of (3S)-5-Methylhexane-1,3-diamine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: Employing techniques such as crystallization or chromatography to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the purity and stereochemical integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-5-Methylhexane-1,3-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Amides or other substituted derivatives.
Scientific Research Applications
Chemistry
(3S)-5-Methylhexane-1,3-diamine;dihydrochloride is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial in the development of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the role of chirality in biological systems.
Medicine
Industry
In the industrial sector, this compound is used in the production of polymers and as a curing agent in epoxy resins.
Mechanism of Action
The mechanism by which (3S)-5-Methylhexane-1,3-diamine;dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The (3S) configuration ensures specific binding and activity, which is crucial in applications like drug development.
Comparison with Similar Compounds
Similar Compounds
(3R)-5-Methylhexane-1,3-diamine;dihydrochloride: The enantiomer of the compound with opposite stereochemistry.
Hexane-1,3-diamine;dihydrochloride: Lacks the methyl group at the 5-position.
(3S)-5-Methylhexane-1,3-diamine: The free base form without the dihydrochloride salt.
Uniqueness
(3S)-5-Methylhexane-1,3-diamine;dihydrochloride is unique due to its specific (3S) stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry is essential for its use in chiral synthesis and its specific interactions in biological systems.
Properties
IUPAC Name |
(3S)-5-methylhexane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-6(2)5-7(9)3-4-8;;/h6-7H,3-5,8-9H2,1-2H3;2*1H/t7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMALMKMLFYHXOX-XCUBXKJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CCN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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